molecular formula C24H20N2O3 B14919374 ethyl 4-[(1-oxo-4-phenylphthalazin-2(1H)-yl)methyl]benzoate

ethyl 4-[(1-oxo-4-phenylphthalazin-2(1H)-yl)methyl]benzoate

Cat. No.: B14919374
M. Wt: 384.4 g/mol
InChI Key: HTJLDNZGRYAZPG-UHFFFAOYSA-N
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Description

ETHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE is a complex organic compound characterized by its unique structure, which includes a phthalazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylphthalazin-1-one with ethyl 4-formylbenzoate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens and nitrating agents are used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

ETHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETATE: Shares a similar phthalazine ring system but differs in the ester group.

    ETHYL 2-OXO-4-PHENYLBUTYRATE: Another compound with a similar structure but different functional groups.

Uniqueness

ETHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE is unique due to its specific combination of functional groups and the phthalazine ring system

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 4-[(1-oxo-4-phenylphthalazin-2-yl)methyl]benzoate

InChI

InChI=1S/C24H20N2O3/c1-2-29-24(28)19-14-12-17(13-15-19)16-26-23(27)21-11-7-6-10-20(21)22(25-26)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3

InChI Key

HTJLDNZGRYAZPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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